5-(3,4-dimethylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
5-(3,4-Dimethylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features a carboxamide group and two aromatic rings, one of which is substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethylbenzoyl chloride with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable oxidizing agent, such as iodine or bromine, to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), and sulfonating agents (SO3/H2SO4).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and physical properties.
Scientific Research Applications
5-(3,4-Dimethylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-Dimethylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide
- 5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 5-(4-Ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
5-(3,4-Dimethylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide is unique due to its specific substitution pattern on the aromatic rings and the presence of the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H16N2O2 |
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Molecular Weight |
292.3 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H16N2O2/c1-12-8-9-14(10-13(12)2)17-11-16(20-22-17)18(21)19-15-6-4-3-5-7-15/h3-11H,1-2H3,(H,19,21) |
InChI Key |
NNHLTOPBQGDOQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
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